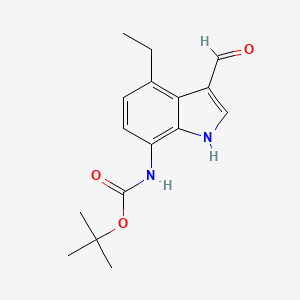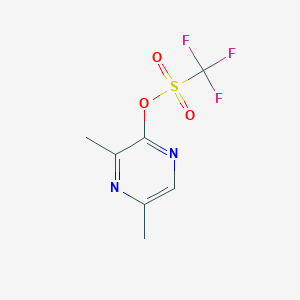
trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride: is a chemical compound with the molecular formula C11H15N. It is a cyclopropane derivative featuring a phenyl group and two methyl groups attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems and continuous flow reactors to optimize yield and purity. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid under controlled conditions .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and temperature control.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
Chemistry: In chemistry, trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the context of its interactions with biological targets .
Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
相似化合物的比较
trans-2-Phenylcyclopropylamine: Similar structure but lacks the dimethyl groups.
(+)-Tranylcypromine: A well-known monoamine oxidase inhibitor with a similar cyclopropane structure.
D-Tranylcypromine: Another stereoisomer of tranylcypromine with similar biological activity.
Uniqueness: trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride is unique due to the presence of the dimethyl groups, which can influence its reactivity and interaction with biological targets. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity .
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)9(10(11)12)8-6-4-3-5-7-8;/h3-7,9-10H,12H2,1-2H3;1H/t9-,10-;/m1./s1 |
InChI 键 |
CMSAGRTYXHXKPZ-DHTOPLTISA-N |
手性 SMILES |
CC1([C@@H]([C@H]1N)C2=CC=CC=C2)C.Cl |
规范 SMILES |
CC1(C(C1N)C2=CC=CC=C2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)
![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)





![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)



